11-Thiohomoaminopterin
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Overview
Description
11-Thiohomoaminopterin is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pteridine ring system, an ethylsulfanyl group, and a benzoylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Thiohomoaminopterin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pteridine Ring: The pteridine ring is synthesized through a series of condensation reactions involving appropriate diamines and aldehydes.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the pteridine ring.
Attachment of the Benzoylamino Group: The benzoylamino group is attached through an amide bond formation, typically using benzoyl chloride and an appropriate amine.
Final Coupling: The final step involves coupling the intermediate with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-Thiohomoaminopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pteridine ring or benzoylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Thiohomoaminopterin has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-Thiohomoaminopterin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antifolate drug with a similar pteridine ring structure.
Aminopterin: Another antifolate compound with structural similarities.
Pteridine Derivatives: Various derivatives with modifications on the pteridine ring or side chains.
Uniqueness
11-Thiohomoaminopterin is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N7O5S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[4-[2-(2,4-diaminopteridin-6-yl)ethylsulfanyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5S/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) |
InChI Key |
FXGBKUVTNNFJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonyms |
11-thiohomoaminopterin |
Origin of Product |
United States |
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